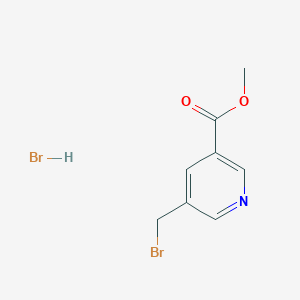
(R)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a bromine and fluorine-substituted aromatic ring, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-bromo-2-fluoroaniline.
Reaction with Epoxide: The aromatic precursor undergoes a reaction with an epoxide, such as ethylene oxide, under basic conditions to form the corresponding amino alcohol.
Resolution of Enantiomers: The racemic mixture of the amino alcohol is then resolved into its enantiomers using chiral resolution techniques.
Formation of Hydrochloride Salt: The desired ®-enantiomer is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes, or reduced to form amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce ketones, aldehydes, amines, or alcohols.
Applications De Recherche Scientifique
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, with different biological activity and properties.
2-Amino-2-(3-bromo-2-fluorophenyl)ethanol: The non-hydrochloride form of the compound, with similar chemical properties but different solubility and stability.
2-Amino-2-(3-chloro-2-fluorophenyl)ethanol: A structurally similar compound with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is unique due to its specific combination of bromine and fluorine substituents on the aromatic ring, as well as its chiral nature. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H10BrClFNO |
|---|---|
Poids moléculaire |
270.52 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-bromo-2-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H/t7-;/m0./s1 |
Clé InChI |
FMWBCSRZJHDCHX-FJXQXJEOSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Br)F)[C@H](CO)N.Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Br)F)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


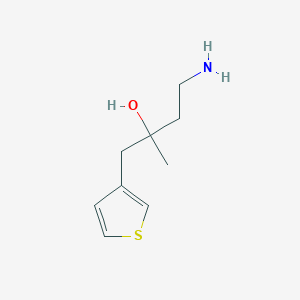
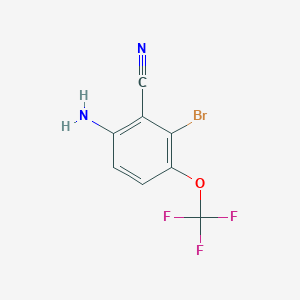

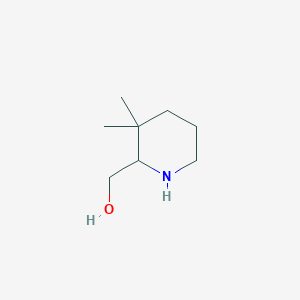

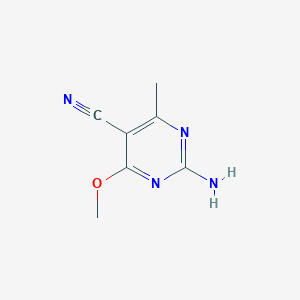
![(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13650770.png)
![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)
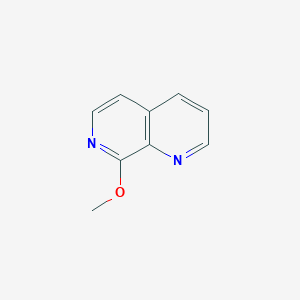
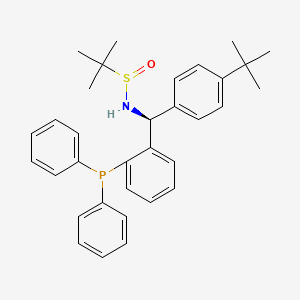
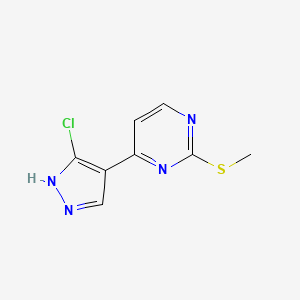
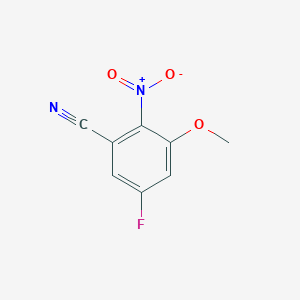
![(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13650795.png)
